3-(Azetidin-1-yl)propanoic acid
Description
3-(Azetidin-1-yl)propanoic acid (CAS: 99102-01-9) is a heterocyclic carboxylic acid with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol. Its structure comprises a four-membered azetidine ring (a saturated nitrogen-containing heterocycle) linked to a propanoic acid moiety via a methylene group. This compound is characterized by its high purity (≥98%) and stability under standard storage conditions (20°C for up to two years) .
The compound is primarily used in pharmaceutical research as a building block for drug development, particularly in synthesizing molecules targeting neurological and metabolic pathways .
Properties
IUPAC Name |
3-(azetidin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)2-5-7-3-1-4-7/h1-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKKIMVYGSUKJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Features of Selected Propanoic Acid Derivatives
| Compound Name | Heterocycle Type | Substituent Position | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Azetidine (4-membered) | 1-position | Carboxylic acid, tertiary amine | 129.16 |
| 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid | Imidazole (5-membered) | 2-position (sulfur-linked) | Carboxylic acid, thioether, aromatic N | 200.25 (estimated) |
| 3-(1-Pyrrolyl)propanoic acid | Pyrrole (5-membered) | 1-position | Carboxylic acid, aromatic N | 139.15 |
| 3-(2-Thienyl)propanoic acid | Thiophene (5-membered) | 2-position | Carboxylic acid, aromatic S | 156.20 |
| 3-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)propanoic acid | Thiazolidine (5-membered) | 2-position | Carboxylic acid, sulfone | 193.22 |
| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid | Boronate ester (6-membered) | 2-position | Carboxylic acid, boronate | 200.04 |
Key Observations :
- Ring Size : Azetidine’s four-membered ring imposes greater steric strain and rigidity compared to five- or six-membered heterocycles (e.g., imidazole, thiophene), influencing reactivity and binding affinity .
- Electronic Effects : Sulfur-containing derivatives (e.g., thioether in imidazole-thio, sulfone in thiazolidine) exhibit distinct electronic profiles, altering solubility and metabolic stability .
Key Differences :
- Catalyst Specificity : Azetidine derivatives require mild bases (e.g., DABCO) to avoid ring-opening reactions, whereas sulfur-containing compounds (e.g., imidazole-thio) utilize thiol-specific catalysts .
- Stereoselectivity : The imidazole-thio derivative’s synthesis achieves high E:Z isomer ratios (>9:1) via steric control, a feature absent in azetidine derivatives .
Key Insights :
- Drug Design : Azetidine’s compact structure is advantageous for blood-brain barrier penetration, while imidazole-thio derivatives target mitochondrial oxidative stress .
- Material Science : Thiophene and pyrrole derivatives excel in electronic applications due to extended π-conjugation, unlike azetidine’s saturated ring .
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